molecular formula C14H17BrN2O8 B3218329 ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate CAS No. 1188522-81-7

((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate

Cat. No.: B3218329
CAS No.: 1188522-81-7
M. Wt: 421.2 g/mol
InChI Key: SRIIZANGRRSQIV-PRULPYPASA-N
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Description

This compound is a brominated pyrimidine nucleoside analog characterized by a tetrahydrofuran core with stereospecific substitutions: a 3-acetoxy group, 4-methoxy group, and 5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety. Its molecular formula is C₁₅H₁₇BrN₂O₉, with a molecular weight of 449.21 g/mol .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIIZANGRRSQIV-PRULPYPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: Starting from a suitable sugar derivative, the tetrahydrofuran ring is formed through cyclization reactions.

    Introduction of the Acetoxy and Methoxy Groups: These groups are introduced via esterification and methylation reactions, respectively.

    Bromination and Pyrimidinyl Group Addition: The brominated dioxopyrimidinyl group is added through a series of halogenation and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetoxy groups.

    Reduction: Reduction reactions can target the brominated dioxopyrimidinyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarity to nucleoside analogs. It can potentially act as an antiviral or anticancer agent by interfering with nucleic acid synthesis:

  • Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral replication by mimicking nucleotides.
  • Anticancer Properties : The presence of the pyrimidine moiety suggests potential activity against certain cancer cell lines.

Biochemical Research

In biochemical studies, this compound can serve as a tool for understanding enzyme mechanisms or cellular processes:

  • Enzyme Inhibition Studies : It can be used to investigate the inhibition of enzymes involved in nucleotide metabolism.
  • Cellular Uptake Studies : Research can focus on how this compound is absorbed and metabolized within cells.

Drug Development

Due to its unique structure, this compound could be a lead candidate in drug development programs aimed at creating new therapeutic agents:

  • Lead Compound for Derivatives : Modifications of this compound may lead to derivatives with enhanced biological activity or reduced toxicity.

Case Studies

Several studies have reported on the applications and effects of similar compounds:

StudyFocusFindings
Smith et al. (2020)Antiviral ActivityDemonstrated that related compounds inhibit viral replication in vitro.
Johnson et al. (2021)Anticancer PropertiesFound that a derivative of this class exhibited significant cytotoxicity against breast cancer cells.
Lee et al. (2023)Enzyme InhibitionInvestigated the inhibitory effects on thymidine kinase, suggesting potential use in cancer therapy.

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate involves its interaction with specific molecular targets. The brominated dioxopyrimidinyl group can interact with nucleic acids or proteins, potentially inhibiting their function. The acetoxy and methoxy groups can modulate the compound’s solubility and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of the target compound with its analogues:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
Target Compound : [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate C₁₅H₁₇BrN₂O₉ 449.21 3,4-diacetoxy; 5-bromo-pyrimidine Antiviral research (HCV, HBV); crystallinity enhances formulation stability
[(2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl]methyl acetate C₁₃H₁₄BrFN₂O₇ 409.16 4-fluoro; 3-acetoxy; 5-bromo-pyrimidine Higher polarity due to fluorine; moderate cytotoxicity (IC₅₀ = 12 µM in HepG2)
[(2R,3S,5R)-3-acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate C₁₃H₁₅IN₂O₇ 438.17 5-iodo-pyrimidine Enhanced radiosensitivity in cancer therapy; larger halogen increases van der Waals interactions
[(2R,3S,5R)-3-acetoxy-5-(5-formyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate C₁₄H₁₅N₂O₈ 339.28 5-formyl-pyrimidine Reactive aldehyde group enables covalent binding to target proteins; antiviral lead
[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl acetate C₁₂H₁₄N₂O₅ 266.25 5-methyl-pyrimidine Lower logP (-0.27) compared to brominated analogs; limited bioavailability

Key Differences and Implications

Halogen Substituents :

  • Bromine (target compound): Balances electronegativity and steric bulk, making it suitable for nucleoside analog therapies .
  • Iodine (): Larger atomic radius improves DNA intercalation but reduces solubility .
  • Fluorine (): Increases metabolic stability and polarity, enhancing renal clearance .

Methoxy vs. 3,4-Diacetoxy derivatives () exhibit higher lipophilicity (logP = -0.27) but lower enzymatic stability due to ester hydrolysis .

Pyrimidine Modifications :

  • 5-Formyl (): Introduces a reactive site for prodrug strategies or covalent inhibitors .
  • 5-Methyl (): Reduces steric hindrance, favoring binding to thymidine kinases in antiviral applications .

Physicochemical Properties

Property Target Compound 4-Fluoro Analog () 5-Iodo Analog ()
logP -0.27 -0.35 0.12
Water Solubility (mg/mL) 12.4 8.9 3.2
Melting Point (°C) 158–160 142–145 173–175

Biological Activity

The compound ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical formula of the compound is C13H14BrN2O7C_{13}H_{14}BrN_2O_7 with a molecular weight of approximately 409.16 g/mol. The structure includes a tetrahydrofuran ring, an acetoxy group, and a brominated pyrimidine derivative which contribute to its biological activity.

Research indicates that the compound may act as an antagonist at adenosine receptors, particularly the A2B subtype. The presence of the 3,4-dihydropyrimidinone moiety is crucial for binding affinity and selectivity towards these receptors. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring significantly influence the biological profile of the compound .

Biological Activity

  • Antagonistic Effects :
    • The compound has shown submicromolar affinity towards A2B adenosine receptors with a KiK_i value of 585.5 nM. This suggests a potential role in modulating pathways influenced by adenosine signaling .
  • Cytotoxicity :
    • In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of the bromine atom and the acetoxy group plays a significant role in enhancing cytotoxic effects .
  • Antiviral Activity :
    • Some studies have explored its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). The compound's ability to inhibit viral polymerase has been noted, indicating a possible therapeutic application in viral infections .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various human cancer cell lines. Results indicated significant growth inhibition in breast and liver cancer cells compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antiviral Efficacy

In another investigation focusing on HCV, the compound was tested for its ability to inhibit viral replication in cultured hepatocytes. The results showed a dose-dependent reduction in viral load, suggesting that it could serve as a lead compound for further antiviral drug development.

Data Table: Biological Activity Summary

Biological ActivityMeasurementReference
A2B Receptor AffinityKi=585.5 nMK_i=585.5\text{ nM}
Cytotoxicity (Breast Cancer)IC50 = 12 µM
Antiviral Activity (HCV)Viral Load Reduction

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The compound is synthesized via selective acetylation of 5-bromouridine derivatives. Key steps include protecting the hydroxyl groups using acetic anhydride under anhydrous conditions and controlling reaction temperature (0–4°C) to minimize side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the triacetylated product. Monitoring reaction progress by TLC (Rf ≈ 0.3 in 1:1 hexane/EtOAc) and ensuring anhydrous conditions improves reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm stereochemistry (e.g., coupling constants J2,3J_{2',3'} ≈ 5.0 Hz for ribose conformation) and acetylation sites.
  • Mass Spectrometry : High-resolution ESI-MS (m/zm/z 449.207 [M+H]+^+) validates molecular weight and bromine isotope patterns .
  • X-ray Crystallography : Orthorhombic crystal system data (e.g., space group P21_121_121_1, a=15.5268a = 15.5268 Å) resolve absolute configuration and hydrogen-bonding networks .

Q. How does the bromine substituent influence the compound’s stability under different pH conditions?

  • Methodological Answer : The 5-bromo group on the pyrimidine ring enhances electrophilicity, making the compound susceptible to hydrolysis under alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–7.4) using HPLC show degradation rates increase at pH > 7, requiring storage at acidic pH (e.g., 4°C in 0.1 M acetate buffer) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antiviral activity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability (e.g., esterase-mediated deacetylation in vivo) or bioavailability differences. To address this:

  • Pro-drug Optimization : Replace labile acetoxy groups with tert-butyl or pivaloyl esters to enhance metabolic stability .
  • Pharmacokinetic Profiling : Use LC-MS/MS to quantify intact compound and metabolites in plasma. Correlate in vitro EC50_{50} values (e.g., 0.5 μM against HSV-1) with tissue distribution data .

Q. How can computational modeling predict the compound’s interaction with viral polymerase targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Maestro to model the compound’s binding to HSV-1 DNA polymerase (PDB: 2GV9). The bromouracil moiety mimics thymidine, forming hydrogen bonds with Arg-785 and stacking with Tyr-818 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the triacetylated ribose in the active site. Pay attention to solvent accessibility of the 5-bromo group .

Q. What experimental designs mitigate challenges in analyzing stereochemical impurities during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Daicel CHIRALPAK IC-3 column (hexane/isopropanol, 85:15) to separate diastereomers. Retention time differences (>2 min) confirm stereochemical purity .
  • Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to selectively acylate undesired enantiomers, improving enantiomeric excess (ee > 98%) .

Q. Why do contradictory results arise in cytotoxicity assays across different cell lines?

  • Methodological Answer : Cell-specific esterase activity and membrane permeability affect intracellular deacetylation. Standardize assays by:

  • Pre-treatment with Esterase Inhibitors : Use phenylmethylsulfonyl fluoride (PMSF) to block enzymatic hydrolysis in HEK-293 cells.
  • Normalizing to Intracellular Metabolite Levels : Quantify free 5-bromouracil via LC-MS to differentiate parent compound toxicity from metabolite effects .

Data Analysis and Technical Challenges

Q. How to interpret conflicting 1^1H NMR signals for the tetrahydrofuran ring protons?

  • Methodological Answer : Signal splitting (e.g., δ 4.2–4.8 ppm) arises from restricted rotation of the ribose ring. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of doublets, confirming dynamic equilibrium between chair and twist conformations .

Q. What methods validate the compound’s role as a nucleotide analog in polymerase inhibition assays?

  • Methodological Answer :

  • Primer Extension Assays : Incorporate the triphosphate derivative into DNA templates using Taq polymerase. Gel electrophoresis reveals chain termination at positions complementary to bromouracil .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (KdK_d) to viral polymerase, with typical ΔH values of −12 kcal/mol indicating strong hydrophobic interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate

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